N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline
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Overview
Description
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is a complex organic compound that features a unique combination of indole, pyridine, and nitroaniline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with pyridine-2-carbaldehyde to form an intermediate, which is then reacted with 3-nitroaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-aminoaniline, which may have different biological properties compared to the parent compound .
Scientific Research Applications
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell division by targeting key proteins involved in the process.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and pyridine derivatives, such as:
- 2-methyl-1H-indole-3-carbaldehyde
- Pyridine-2-carbaldehyde
- 3-nitroaniline derivatives
Uniqueness
N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-3-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-20(17-9-2-3-10-18(17)23-14)21(19-11-4-5-12-22-19)24-15-7-6-8-16(13-15)25(26)27/h2-13,21,23-24H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAPAVDZSLJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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